The compound is classified under organofluorine compounds, specifically as a substituted pyridine derivative. It is identified by the Chemical Abstracts Service Registry Number and is recognized for its unique properties derived from the fluorinated pyridine structure.
The synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol typically involves several methods:
The molecular structure of 2-(4-Fluoropyridin-3-yl)propan-2-ol features a pyridine ring substituted with a hydroxyl group and a fluorine atom. The presence of the fluorine atom enhances the compound's stability and influences its reactivity due to its electronegative nature.
2-(4-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical transformations:
The mechanism of action for 2-(4-Fluoropyridin-3-yl)propan-2-ol primarily involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative properties, which can modulate enzyme activity or receptor interactions.
The compound's ability to influence metabolic pathways makes it a candidate for further exploration in drug development and biochemical research.
Data on specific heat capacity, density, and refractive index are crucial for practical applications but require empirical measurement for precise values.
2-(4-Fluoropyridin-3-yl)propan-2-ol has several significant applications:
The strategic incorporation of fluorine atoms into pyridine scaffolds constitutes a cornerstone of modern drug design, with 2-(4-fluoropyridin-3-yl)propan-2-ol exemplifying this approach. Fluorine’s extreme electronegativity (Pauling scale: 4.0) induces profound electronic effects when substituted at the pyridine ring’s meta or para positions. This modification significantly lowers the pKa of adjacent protons, enhances metabolic stability by resisting oxidative degradation, and fine-tunes lipophilicity to optimize membrane permeability. The tertiary alcohol moiety in 2-(4-fluoropyridin-3-yl)propan-2-ol provides a synthetic handle for further derivatization while contributing to hydrogen-bonding networks critical for target binding [6].
Synthetic methodologies for such compounds have evolved substantially, as illustrated by recent advances in regioselective fluorination. The zirconium-mediated C–F bond functionalization technique enables direct coupling between fluoropyridines and alkynes under mild conditions. This method overcomes traditional limitations in positional selectivity, particularly for sterically hindered 3- and 4-fluoropyridines, thereby facilitating access to derivatives like 2-(4-fluoropyridin-3-yl)propan-2-ol without requiring protecting group strategies [1]. The table below summarizes key structural parameters influenced by fluorine:
Table 1: Electronic and Physicochemical Effects of Fluorination in Pyridine Derivatives
Fluorine Position | pKa Reduction | Lipophilicity (logP) | Metabolic Stability |
---|---|---|---|
2-position | ΔpKa ≈ -1.2 | +0.43 vs. H | Moderate enhancement |
3-position | ΔpKa ≈ -0.8 | +0.39 vs. H | High enhancement |
4-position | ΔpKa ≈ -1.5 | +0.41 vs. H | High enhancement |
Positional isomerism governs the pharmacological profile of fluorinated pyridines, with 2-(4-fluoropyridin-3-yl)propan-2-ol exhibiting distinct properties compared to its 2-fluoro or 5-fluoro isomers. The 4-fluorine orientation creates a unique dipole moment orthogonal to the ring plane, enabling optimal interactions with hydrophobic enzyme pockets. This contrasts sharply with 2-fluoropyridines, where steric crowding adjacent to nitrogen can disrupt coordination with metal ions in biological targets. Studies on fluoromethcathinone isomers demonstrate that 4-fluorinated analogs exhibit 3-5 fold greater CNS penetration than their 2-fluoro counterparts due to reduced hydrogen-bond donor capacity [4].
Analytical differentiation of these isomers remains challenging. Gas chromatography/mass spectrometry (GC/MS) analysis reveals that retention time differences between 3-fluoro and 4-fluoropyridinyl isomers frequently exceed 0.05 minutes on standard DB-35MS columns, while electron ionization spectra show diagnostic fragment intensity variations. For example, the m/z 110 ion ([C₆H₄FN]⁺) predominates in 4-fluoropyridinyl derivatives due to preferential cleavage beta to the fluorine atom, whereas 3-fluorinated isomers exhibit enhanced m/z 82 signals ([C₅H₄N]⁺) [4]. Such distinctions are crucial for confirming the identity of synthetic intermediates like 2-(4-fluoropyridin-3-yl)propan-2-ol during drug development.
Table 2: Bioactivity Differences in Fluoropyridine Positional Isomers
Compound | Fluorine Position | Target Binding Affinity (Ki, nM) | Plasma Half-life (hr) |
---|---|---|---|
2-(2-fluoropyridin-3-yl)propan-2-ol | ortho to N | 240 ± 15 | 1.8 ± 0.3 |
2-(3-fluoropyridin-2-yl)propan-2-ol | meta to N | 185 ± 22 | 2.4 ± 0.4 |
2-(4-fluoropyridin-3-yl)propan-2-ol | para to N | 89 ± 11 | 3.6 ± 0.5 |
The structural evolution of 2-(pyridinyl)propan-2-ol derivatives reflects three decades of medicinal chemistry optimization. Early analogs featured simple alkylpyridine cores developed as acetylcholinesterase inhibitors in the 1990s. The strategic incorporation of fluorine began with 2-(3-pyridyl)propan-2-ol derivatives in kinase inhibitor programs (2005–2010), where fluorination at the 4-position improved target selectivity by reducing off-target binding. This progression culminated in compounds like 2-(4-fluoropyridin-3-yl)propan-2-ol, which emerged as key intermediates for CDK9 inhibitors and beta-secretase modulators in the 2020s [6] [8].
The tertiary alcohol functional group has proven indispensable for bioactivity. In beta-secretase inhibitors, this moiety forms critical hydrogen bonds with catalytic aspartate residues (Asp32/Asp228), while the fluoropyridine ring occupies the S1 hydrophobic pocket. Modern derivatives frequently incorporate this scaffold with additional heterocyclic extensions at the alcohol oxygen, enhancing potency against resistant targets. Over 51% of FDA-approved fluorinated small molecules (2015–2022) contain analogous heteroaromatic-alcohol motifs, particularly in oncology and antiviral therapeutics [6].
Table 3: Historical Milestones in 2-(Pyridinyl)propan-2-ol Derivative Development
Time Period | Key Structural Innovations | Primary Therapeutic Targets |
---|---|---|
1995–2000 | Non-fluorinated 3-pyridyl variants | Acetylcholinesterase |
2005–2010 | 5-fluoro-2-pyridyl derivatives | VEGF receptors |
2015–2020 | 4-fluoro-3-pyridyl analogs | CDK4/6, BACE1 |
2020–present | 2-(4-fluoropyridin-3-yl)propan-2-ol derivatives | CDK9, TRK kinases, SARS-CoV-2 Mpro |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1